

# Specificity of GSK1016790A compared to other TRP channel activators

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## Compound of Interest

Compound Name: GSK1016790A

Cat. No.: B1672345

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## GSK1016790A: A Potent and Selective Agonist of the TRPV4 Channel

A Comparative Guide for Researchers

In the landscape of pharmacological tools for studying transient receptor potential (TRP) channels, **GSK1016790A** has emerged as a highly potent and selective agonist for the TRPV4 channel. This guide provides a comprehensive comparison of **GSK1016790A** with other commonly used TRP channel activators, supported by experimental data, detailed methodologies, and visual representations of key concepts to aid researchers in their experimental design and interpretation.

### Specificity Profile: GSK1016790A in Comparison

**GSK1016790A** distinguishes itself from many other TRP channel activators through its remarkable selectivity for TRPV4. While many small molecules exhibit activity across multiple TRP channel subtypes, **GSK1016790A** demonstrates a clean profile at concentrations effective for activating TRPV4.

### Quantitative Comparison of TRP Channel Activator Potency and Selectivity

The following table summarizes the half-maximal effective concentrations (EC50) of **GSK1016790A** and other common TRP channel activators on their primary targets and other TRP channels, where data is available. This quantitative data highlights the superior potency and selectivity of **GSK1016790A** for TRPV4.

Activator	Primary Target	EC50 (Primary Target)	Other TRP Channels Tested	Activity on Other TRP Channels
GSK1016790A	TRPV4	~1-34 nM	TRPV1, TRPM8, TRPA1	No activity observed at concentrations up to 20 $\mu$ M. Potential off-target effects leading to Ca <sup>2+</sup> influx in non-TRPV4 expressing cells are observed at higher concentrations (EC50 ~50-100 nM).
Capsaicin	TRPV1	~0.1-1 $\mu$ M	TRPV2, TRPV3, TRPV4, TRPA1, TRPM8	Generally considered highly selective for TRPV1 with minimal off-target effects on other TRP channels at effective concentrations.
Menthol	TRPM8	~5-50 $\mu$ M	TRPV1, TRPV3, TRPA1	Activates TRPV3 and can inhibit TRPA1, demonstrating significant cross-reactivity.
Allyl Isothiocyanate	TRPA1	~1-20 $\mu$ M	TRPV1, TRPV2, TRPV3, TRPV4,	Primarily targets TRPA1, but can

(AITC)

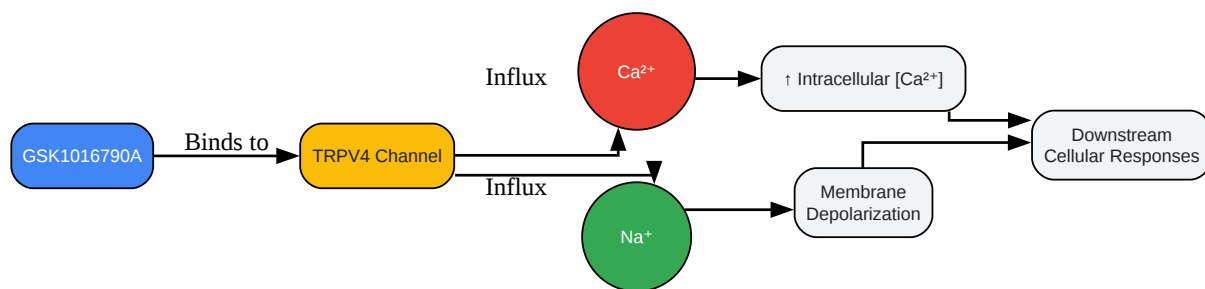
TRPM8

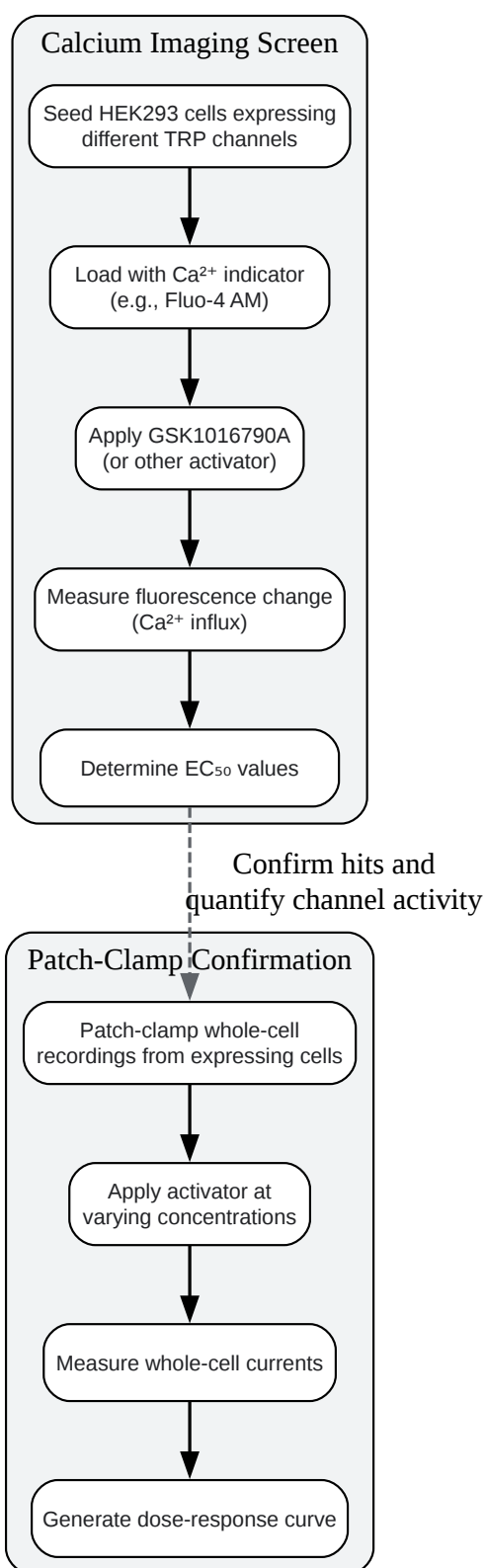
interact with  
other channels at  
higher  
concentrations.

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## Signaling Pathway of TRPV4 Activation

**GSK1016790A** binding to the TRPV4 channel induces a conformational change that opens the channel pore, leading to an influx of cations, primarily  $\text{Ca}^{2+}$  and  $\text{Na}^{+}$ . This influx depolarizes the cell membrane and increases the intracellular calcium concentration, triggering a variety of downstream cellular responses.





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